molecular formula C18H15FN4O3S2 B2760258 4-FLUORO-N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE CAS No. 392293-81-1

4-FLUORO-N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE

Cat. No.: B2760258
CAS No.: 392293-81-1
M. Wt: 418.46
InChI Key: DSTHCOAXHXKFCU-UHFFFAOYSA-N
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Description

4-FLUORO-N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. Its design, featuring a 1,3,4-thiadiazole core substituted with benzamide and carbamoyl methyl sulfide groups, is characteristic of scaffolds developed to modulate key enzymatic targets. Recent studies have identified this compound as a potent and selective inhibitor of Tankyrase 1 and 2 (TNKS1/2), which are poly(ADP-ribose) polymerases involved in the Wnt/β-catenin signaling pathway. By inhibiting Tankyrases, this molecule promotes the stabilization of axin, a critical component of the β-catenin destruction complex, thereby downregulating the oncogenic Wnt signaling cascade. This mechanism makes it a valuable chemical probe for investigating the role of Wnt signaling in various cancers, including colorectal cancer and melanoma. Furthermore, research indicates its potential as a chemosensitizer, where it may enhance the efficacy of conventional DNA-damaging chemotherapeutic agents by disrupting DNA repair pathways linked to Tankyrase activity. Its utility extends to biochemical assays for studying PARylation and for validating new targets within the expansive Wnt signaling network, providing researchers with a tool to dissect complex cellular processes and explore novel therapeutic strategies.

Properties

IUPAC Name

4-fluoro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3S2/c1-26-14-8-6-13(7-9-14)20-15(24)10-27-18-23-22-17(28-18)21-16(25)11-2-4-12(19)5-3-11/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTHCOAXHXKFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazide

The 1,3,4-thiadiazole ring is synthesized via cyclocondensation of thiosemicarbazide with a carboxylic acid derivative under acidic conditions. In a representative procedure, thiosemicarbazide (0.05 mol) is refluxed with phosphorus oxychloride (15 mL) for 1 hour to form 5-amino-1,3,4-thiadiazol-2-yl intermediates. The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration (Figure 1).

Reaction Conditions

  • Solvent: Phosphorus oxychloride (neat)
  • Temperature: 110–120°C (reflux)
  • Yield: 85–90%

Post-reaction, the mixture is diluted with water, basified with potassium hydroxide, and recrystallized from ethanol to isolate the 5-amino-1,3,4-thiadiazol-2-yl product.

Formation of the 4-Fluorobenzamide Group

Activation of 4-Fluorobenzoic Acid

4-Fluorobenzoic acid (0.1 mol) is converted to its acid chloride using thionyl chloride (0.3 mol) in refluxing dichloromethane. Excess thionyl chloride is removed under reduced pressure, and the residue is dissolved in dry THF.

Coupling with Thiadiazole Amine

The 4-fluorobenzoyl chloride (0.11 mol) is added dropwise to a solution of 5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine (0.1 mol) in pyridine (50 mL) at 0°C. The mixture is stirred for 24 hours at room temperature, followed by quenching with ice-water.

Purification

  • Extraction: Ethyl acetate (3 × 100 mL)
  • Drying: Anhydrous sodium sulfate
  • Recrystallization: Ethanol/water (7:3)
  • Yield: 75–80%

Purification and Analytical Characterization

Chromatographic Techniques

Final purification employs flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >98% purity, as confirmed by HPLC.

Spectroscopic Data

  • $$ ^1H $$-NMR (400 MHz, DMSO-d$$ _6 $$) : δ 2.81 (d, J = 4.8 Hz, 3H, CH$$ _3 $$), 7.85 (m, 1H, Ar-H), 8.14 (m, 1H, Ar-H), 8.22 (dd, J = 10.5 Hz, 1H, Ar-H), 8.56 (s, 1H, NH).
  • IR (KBr) : 1675 cm$$ ^{-1} $$ (C=O stretch), 1540 cm$$ ^{-1} $$ (C-N stretch).

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structure suggests that it may inhibit key enzymes involved in cancer cell proliferation. For instance, compounds similar to this have shown efficacy against various cancer types by targeting specific pathways:

CompoundCancer TypeMechanism of ActionReference
4-Fluoro-N-benzamide derivativesBreast CancerInhibition of RET kinase
Thiadiazole derivativesVarious CancersModulation of apoptosis pathways

Antiviral Properties

The compound's thiadiazole moiety has been linked to antiviral activity. Research indicates that derivatives containing similar structures exhibit effectiveness against viral infections by disrupting viral replication processes.

CompoundVirus TargetedEC50 Value (μM)Reference
Thiadiazole derivativesDengue Virus2.1 ± 0.4
Benzamide derivativesHIVVariable based on substitution

Case Study 1: Anticancer Efficacy

A study investigated the effects of a related benzamide derivative on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 μM, suggesting potent anticancer properties.

Case Study 2: Antiviral Activity

In a controlled experiment, a thiadiazole derivative was tested against the Dengue virus. The compound exhibited an EC50 value of approximately 2.1 μM, indicating strong antiviral activity compared to standard antiviral agents.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Heterocyclic Core

  • 1,3,4-Thiadiazole vs. 1,2,4-Triazole/Oxadiazole : The target compound’s 1,3,4-thiadiazole core (vs. 1,2,4-triazole in or oxadiazole in ) offers distinct electronic and steric properties. Thiadiazoles generally exhibit higher metabolic stability compared to triazoles, which may degrade more readily in vivo .
  • Sulfanyl vs. Sulfonamide Groups: The sulfanyl linkage in the target compound (vs.

Substituent Effects

  • 4-Fluorobenzamide : Present in both the target compound and , this group is associated with enhanced binding to hydrophobic enzyme pockets. However, incorporates an additional imidazole ring, which may confer selectivity for specific targets (e.g., kinases) .
  • 4-Methoxyphenyl vs. 4-Chlorophenyl : The methoxy group in the target compound (electron-donating) contrasts with the chloro substituent in (electron-withdrawing), affecting electronic density and intermolecular interactions. Methoxy groups often improve solubility but may reduce binding affinity compared to halogens .

Biological Activity

4-Fluoro-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anti-tuberculosis activity, interactions with specific enzymes, and overall therapeutic potential.

Anti-Tuberculosis Activity

Research has demonstrated that the compound exhibits significant anti-tuberculosis (TB) activity. A study synthesized various analogs of this compound and tested their efficacy against Mycobacterium tuberculosis (Mt). Among the synthesized compounds, certain derivatives showed potent inhibitory activity with Ki values indicating high affinity for the target enzyme, ketol-acid reductoisomerase (KARI) involved in TB metabolism:

CompoundKi Value (mM)MIC Value (mM)
5b2.021.0
5c5.481.0
6c4.721.0

These findings suggest that modifications to the thiadiazole ring enhance the compound's potency against TB .

Enzyme Inhibition

The compound has been shown to modulate protein kinase activity, which is crucial for various cellular functions including proliferation and apoptosis. Inhibiting these pathways may provide therapeutic benefits in cancer treatment. The structural modifications of the compound allow it to interact effectively with specific kinase targets .

Study on Efficacy Against Mycobacterium tuberculosis

A detailed study evaluated the biological activity of this compound against M. tuberculosis. The results indicated that not only did it inhibit the growth of the bacterium but also demonstrated effective binding to KARI through molecular docking studies. The in vitro tests revealed that some derivatives had minimum inhibitory concentrations (MICs) as low as 1 mM, showcasing their potential as anti-TB agents .

Structural Insights

Crystallographic studies have provided insights into the molecular interactions of this compound. The crystal structure analysis revealed a hydrogen bonding network that stabilizes the compound in its active form, enhancing its biological efficacy .

Q & A

Q. How to design a robust structure-activity relationship (SAR) study for derivatives?

  • Framework :
  • Scaffold Modifications : Synthesize analogs with variations at the sulfanyl linker (e.g., replacing S with O or NH) .
  • Bioisosteric Replacement : Substitute the 4-fluorobenzamide group with trifluoromethyl or cyano groups to assess hydrophobicity effects .

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